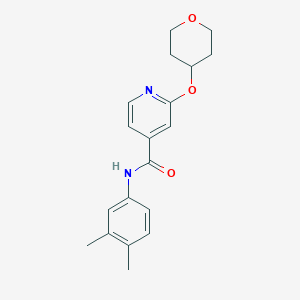

N-(3,4-dimethylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Description

N-(3,4-Dimethylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a pyridine-based carboxamide derivative featuring a 3,4-dimethylphenyl substituent at the amide nitrogen and a tetrahydropyran-4-yloxy (oxan-4-yloxy) group at the 2-position of the pyridine ring. Its molecular formula is C₁₉H₂₂N₂O₃, with a molecular weight of 326.4 g/mol.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-13-3-4-16(11-14(13)2)21-19(22)15-5-8-20-18(12-15)24-17-6-9-23-10-7-17/h3-5,8,11-12,17H,6-7,9-10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVXKDSIHDNSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine, such as 3,4-dimethylaniline, under suitable conditions.

Attachment of the Oxan-4-yloxy Group: The oxan-4-yloxy group can be attached through an etherification reaction, where the hydroxyl group of oxan-4-ol reacts with a halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide has various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Research may explore its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Differences

The most directly comparable compound identified in the literature is N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (Compound 10) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Functional Groups :

- The oxan-4-yloxy group in the target compound may enhance solubility in organic solvents due to its ether linkage, whereas the thioacetamide and sulfamoylphenyl groups in Compound 10 could improve aqueous solubility and hydrogen-bonding capacity .

- The 3,4-dimethylphenyl group is common to both, suggesting shared hydrophobic interactions.

Molecular Weight : Compound 10 is nearly twice as large, which may limit its membrane permeability compared to the target compound.

Solubility and Stability :

- The sulfamoyl group in Compound 10 likely increases polarity and stability in biological matrices, whereas the oxan-4-yloxy group in the target compound may confer metabolic stability against oxidative degradation.

- The thioacetamide linkage in Compound 10 could render it susceptible to enzymatic cleavage, unlike the more stable ether bond in the target compound.

Biological Activity

N-(3,4-dimethylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a complex organic compound noted for its potential biological activities. This article aims to elucidate its biological activity based on diverse research findings, including molecular docking studies, pharmacological evaluations, and structure-activity relationships (SAR).

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- CAS Number : 1904433-38-0

This compound features a pyridine ring, an oxane group, and a dimethylphenyl substituent, contributing to its diverse reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine carboxamides exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells via the modulation of cell cycle regulators and pro-apoptotic factors.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. Studies indicate that it can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Component | Impact on Activity |

|---|---|

| Dimethylphenyl Group | Enhances lipophilicity and receptor binding affinity |

| Oxane Group | Contributes to molecular flexibility and interaction with biological targets |

| Pyridine Ring | Essential for biological activity due to its electron-withdrawing properties |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various target proteins. These studies suggest:

- Binding Affinity : The compound demonstrates a high binding affinity for specific receptors implicated in cancer and inflammation.

- Key Interactions : Hydrogen bonding and hydrophobic interactions play a significant role in stabilizing the ligand-receptor complex.

Case Studies

-

Anticancer Study :

- A study published in Cancer Research evaluated the effects of similar compounds on breast cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against tumor cells.

-

Antimicrobial Evaluation :

- In a study assessing antimicrobial efficacy, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.

-

Neuroprotection Research :

- A neuropharmacological study highlighted the compound's ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting its therapeutic potential in conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.